molecular formula C21H20N2O3 B11132571 N-cyclopropyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide

N-cyclopropyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide

Cat. No.: B11132571
M. Wt: 348.4 g/mol
InChI Key: IFDHMCHQTRKAET-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide is a synthetic small molecule that features a quinoline core, a structure of high interest in medicinal chemistry. Quinoline-carboxamide hybrids have demonstrated significant potential in pharmacological research, particularly as antiproliferative agents. Structurally related compounds have been shown to exhibit moderate to good activity against a panel of human cancer cell lines, including colorectal adenocarcinoma (CaCo-2) and lung adenocarcinoma (A549) . The molecular design, incorporating the N-cyclopropyl carboxamide moiety, is a recognized strategy in drug discovery, as seen in other compounds investigated as microtubule-destabilizing agents that can evade multidrug resistance mechanisms . Furthermore, the quinoline scaffold is a prominent feature in research for neurodegenerative diseases, being investigated for its interaction with key enzymatic targets . This compound is provided For Research Use Only and is intended for use in cell-based assays, target identification studies, and as a building block in the synthesis of novel therapeutic candidates. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

N-cyclopropyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C21H20N2O3/c1-25-19-10-7-13(11-20(19)26-2)18-12-16(21(24)22-14-8-9-14)15-5-3-4-6-17(15)23-18/h3-7,10-12,14H,8-9H2,1-2H3,(H,22,24)

InChI Key

IFDHMCHQTRKAET-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CC4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a Friedländer synthesis, where an appropriate aldehyde reacts with a 2-aminobenzophenone derivative.

    Cyclopropyl Substitution: The cyclopropyl group is introduced via a nucleophilic substitution reaction, where a cyclopropylamine reacts with the quinoline derivative.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically achieved by reacting the quinoline derivative with an appropriate carboxylic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropyl and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopropyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in antimicrobial and anticancer studies. Its ability to interact with biological targets makes it a candidate for drug development and biochemical research.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its quinoline core is known to interact with various enzymes and receptors, making it a potential candidate for the treatment of diseases such as cancer and bacterial infections.

Industry

Industrially, the compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit bacterial enzymes, leading to antimicrobial effects. The cyclopropyl and dimethoxyphenyl groups enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Quinoline-4-Carboxamides

Compound Name Substituent (Position 2) Amide Substituent Yield (%) Melting Point (°C) Purity (HPLC, %) Molecular Weight (g/mol)
N-Cyclopropyl-2-(3,4-dimethoxyphenyl)-...* 3,4-Dimethoxyphenyl Cyclopropyl N/A N/A N/A ~385 (estimated)
5a1 2-Amidophenyl 3-(Dimethylamino)propyl 64 182.3–184.2 99.4 ~525 (estimated)
5a5 2-Amidophenyl 3-Morpholinopropyl 59 188.1–189.4 97.6 ~551 (estimated)
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-... 4-Methylphenyl 5-Cyclopropyl-thiadiazol N/A N/A N/A 386.5

*Data for the target compound are inferred; specific values require experimental validation.

Key Observations :

  • Synthetic Efficiency : Yields for analogs range from 54% to 67%, influenced by steric and electronic effects of substituents . The cyclopropyl group’s compact size may favor higher synthetic efficiency compared to bulkier amines.

Functional Group Impact on Bioactivity

Role of 3,4-Dimethoxyphenyl Group

The 3,4-dimethoxy substitution is associated with enhanced biological activity in curcumin analogs, including:

  • Antioxidant capacity : Curcumin derivatives with 3,4-dimethoxyphenyl groups exhibit strong radical scavenging due to electron-donating methoxy groups .
  • Enzyme inhibition: Dimethoxy-substituted compounds show potent tyrosinase and HIV-1 protease inhibition . For quinoline analogs, this group may similarly enhance interactions with enzymatic targets.

Cyclopropyl vs. Alkyl/Amino Substituents

  • Metabolic Stability : Cyclopropyl groups, as in ’s thiadiazolyl analog, may reduce metabolic degradation compared to tertiary amines (e.g., 5a1–5a7), which are prone to oxidative N-dealkylation .

Pharmacokinetic and Toxicity Considerations

  • Curcumin Analogs : Derivatives with blocked metabolic sites (e.g., TMC and DMCHC in ) show improved stability over curcumin, which suffers from rapid metabolism . The target compound’s cyclopropyl and dimethoxyphenyl groups may similarly mitigate metabolic vulnerabilities.
  • Cytotoxicity: Curcumin carbocyclic analogs exhibit low toxicity in normal human cells , suggesting the quinoline core with dimethoxyphenyl may also be non-toxic, though quinoline derivatives require specific toxicity profiling.

Biological Activity

N-cyclopropyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline carboxamide class. Its molecular formula is C₂₁H₂₀N₂O₃, indicating a structure that includes a quinoline core with a dimethoxyphenyl group and a cyclopropane moiety linked through an amide bond. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound may be attributed to several mechanisms:

  • DNA Intercalation : Similar compounds in the quinoline family have shown the ability to intercalate with DNA, potentially inhibiting replication in cancer cells.
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cellular pathways, including those related to inflammation and cancer progression.

2. Anticancer Activity

Research on quinoline derivatives indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Studies have shown that quinoline-4-carboxamides can induce cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (H460), and colon (HCT116) cancer cells. The incorporation of specific functional groups enhances their efficacy .

Table 1: Anticancer Activity of Similar Quinoline Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
This compoundMCF-7TBDDNA intercalation, enzyme inhibition
Quinoline-4-carboxamide analogHCT1165.0Oxidative stress-mediated DNA damage
6-Substituted quinoline derivativeH4602.5Apoptosis induction

3. Antimicrobial Properties

Quinoline-based compounds are also recognized for their antimicrobial activities. The potential applications of this compound could extend to antibacterial and antifungal treatments:

  • Mechanism : The compound may inhibit bacterial growth by targeting DNA gyrase and topoisomerase IV, leading to cell death through disruption of DNA synthesis.

5. Conclusion

This compound represents a promising candidate for further research in medicinal chemistry due to its structural characteristics that align with known bioactive compounds. Although comprehensive data specifically detailing its biological activities is sparse, existing literature on similar compounds suggests significant potential for anticancer and antimicrobial applications.

Future research should focus on detailed pharmacological studies and clinical evaluations to fully elucidate the therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopropyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology:

  • Multi-step synthesis often involves coupling 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid derivatives with cyclopropylamine via carbodiimide-mediated amidation (e.g., DCC/DMAP in DCM) .
  • Solvent selection (e.g., DMF, ethanol, or toluene), temperature control (20–80°C), and purification via recrystallization or column chromatography are critical .
  • Confirm purity using XRPD (X-ray powder diffraction) and thermal analysis (TGA/DSC) to verify crystallinity and stability .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

  • Methodology:

  • Use elemental analysis for empirical formula validation.
  • Spectroscopy:
  • IR to identify functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹).
  • ¹H/¹³C NMR to resolve aromatic protons (δ 6.8–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
  • Mass spectrometry (MS) for molecular ion confirmation.
  • Single-crystal X-ray diffraction for absolute stereochemical assignment .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data during characterization?

  • Methodology:

  • Cross-validate NMR chemical shifts with X-ray-derived torsion angles to confirm substituent orientations .
  • Use dynamic NMR or variable-temperature studies to detect conformational flexibility in solution that may mismatch solid-state structures.
  • Apply DFT calculations to model electronic environments and predict spectroscopic behavior .

Q. What strategies are effective for designing analogs with enhanced bioactivity?

  • Methodology:

  • Structure-Activity Relationship (SAR):
  • Modify the cyclopropyl group (e.g., substituent size/electronics) to alter steric or hydrophobic interactions .
  • Replace 3,4-dimethoxyphenyl with other aryl groups (e.g., 3,4,5-trimethoxyphenyl) to enhance DNA intercalation .
  • Computational docking (e.g., AutoDock Vina) to predict binding affinity to targets like topoisomerases .

Q. How can stability issues during storage or biological assays be mitigated?

  • Methodology:

  • Conduct accelerated stability studies under varied pH, temperature, and humidity.
  • Use HPLC-MS to monitor degradation products (e.g., demethylation of methoxy groups) .
  • Store in inert atmospheres with desiccants to prevent hydrolysis or oxidation .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

  • Methodology:

  • Kinetic assays (e.g., fluorescence-based) to measure IC₅₀ values against enzymes like tyrosine kinases .
  • Isothermal Titration Calorimetry (ITC) to quantify binding thermodynamics.
  • Cellular assays (e.g., apoptosis via flow cytometry) to correlate enzyme inhibition with cytotoxicity .

Q. How can synthetic byproducts or impurities be identified and controlled?

  • Methodology:

  • LC-HRMS to detect low-abundance impurities (e.g., unreacted starting materials).
  • Process Analytical Technology (PAT) to optimize reaction endpoints and minimize side products .
  • Use orthogonal purification methods (e.g., reverse-phase HPLC after column chromatography) .

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